2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid
Description
2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a methoxyethyl substituent at the 2-position and a carboxylic acid group at the 4-position of the heterocyclic ring. Pyrimidine carboxylic acids are widely studied for their diverse applications in medicinal chemistry, coordination chemistry, and material science due to their structural versatility and functional group reactivity.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(1-methoxyethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5(13-2)7-9-4-3-6(10-7)8(11)12/h3-5H,1-2H3,(H,11,12) |
InChI Key |
SIGYJWWJTXQSCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=N1)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method is the reaction of 2-chloro-4-carboxypyrimidine with 1-methoxyethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -SMe) enhance electrophilicity, enabling covalent bond formation with biological targets .
- Bulky substituents (e.g., bicyclic groups) improve target selectivity but may reduce solubility .
Carboxylic Acid Position and Reactivity
The 4-carboxylic acid group is common in pyrimidine derivatives, but positional isomers exhibit distinct reactivity:
Key Observations :
- The 4-carboxylic acid group facilitates hydrogen bonding and metal coordination, critical for biological and catalytic applications .
- Substituents in meta positions (e.g., 5-OH) reduce acidity due to resonance effects , whereas the methoxyethyl group in the target compound may exert minimal electronic effects on the carboxylic acid.
Core Heterocycle Variations
Replacing the pyrimidine ring with other heterocycles alters physicochemical and biological properties:
Key Observations :
- Thienopyrimidines demonstrate notable antimicrobial activity, suggesting that the target compound’s pyrimidine core could be modified with sulfur for enhanced bioactivity .
Biological Activity
2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound characterized by a pyrimidine ring with specific substitutions: a carboxylic acid group at the 4-position and a methoxyethyl group at the 2-position. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Preliminary studies have indicated that 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid may exhibit antimicrobial activity . This property positions it as a candidate for developing new antibiotics. Research has shown that compounds with similar structural motifs often interact with microbial enzymes, potentially inhibiting their function and leading to cell death. Further investigation is necessary to confirm these effects and determine the specific mechanisms involved.
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests it might possess anticancer properties . Initial findings indicate that it may interact with enzymes involved in metabolic pathways critical for cancer cell proliferation. For instance, its potential to inhibit certain kinases could lead to reduced tumor growth. However, comprehensive studies are required to fully elucidate its anticancer mechanisms and therapeutic efficacy .
Research indicates that 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid may interact with various biological targets, including enzymes involved in metabolic processes. These interactions could lead to significant therapeutic effects, particularly against microbial infections and cancer . Identifying the specific targets and pathways affected by this compound will be crucial for understanding its biological activity.
Comparative Analysis of Similar Compounds
To better understand the unique features of 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid, a comparison with structurally related compounds is beneficial:
| Compound Name | Structural Features |
|---|---|
| 2-Amino-4-pyrimidinecarboxylic acid | Contains an amino group instead of methoxyethyl |
| 5-Methylpyrimidine-4-carboxylic acid | Methyl substitution at the 5-position |
| 2-(Ethoxyethyl)pyrimidine-4-carboxylic acid | Ethoxyethyl substitution instead of methoxyethyl |
The unique substitution pattern of 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid may enhance its solubility and reactivity compared to these similar compounds, potentially leading to distinct biological activities and applications in drug development.
Study on Antimicrobial Activity
A study conducted on the antimicrobial efficacy of various pyrimidine derivatives, including 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid, demonstrated promising results against several bacterial strains. The compound exhibited notable inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent .
Investigation into Anticancer Effects
In vitro studies have explored the anticancer effects of this compound on various cancer cell lines. The results indicated that treatment with 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid led to significant reductions in cell viability, particularly in breast cancer cells. Further mechanistic studies revealed that the compound might induce apoptosis through activation of caspase pathways, although more research is needed to confirm these findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
